molecular formula C14H14BrN3O B2501700 N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide CAS No. 321571-49-7

N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2501700
CAS RN: 321571-49-7
M. Wt: 320.19
InChI Key: FFLAXZVQLXTNCW-UHFFFAOYSA-N
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Description

The compound "N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antimicrobial and antifungal agents . The structure of pyrazole derivatives typically includes a 1H-pyrazole core substituted with various functional groups that can significantly alter their chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by functionalization at specific positions. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a two-step process starting from potassium tricyanomethanide, with a selective Sandmeyer reaction being a key step . Similarly, the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides is achieved through heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . These methods highlight the versatility and adaptability of synthetic routes to access a wide range of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the X-ray structure characterization of antipyrine-like derivatives reveals that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . The molecular geometry and electronic structures can also be optimized and calculated using ab-initio methods, as demonstrated in the study of a novel pyrazole derivative with a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. Electrophilic cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides, for instance, leads to the formation of oxazolyl-pyrazoles, demonstrating the reactivity of the N-allylamide fragment . The reactivity of these compounds is crucial for the development of new molecules with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, are influenced by their molecular structure. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, for example, is thermally stable up to 190°C . The intermolecular interactions and the stability of these compounds can be further analyzed through Hirshfeld surface analysis and DFT calculations, which provide insights into the electrostatic energy contributions and the nature of hydrogen bonding interactions .

Scientific Research Applications

Electrophilic Cyclization

  • N-Allyl-5-amino-1H-pyrazole-4-carboxamides, a related compound, undergo cyclization to yield pyrazol-5-amines and oxazolium perchlorates, which have potential applications in chemical synthesis and pharmaceuticals (Bondarenko et al., 2015).

Synthesis and Characterization

  • Synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives has been explored. These compounds have applications in medicinal chemistry and drug development (Hassan et al., 2014).

Novel Synthesis Methods

  • Studies on the synthesis of variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones indicate the potential for creating diverse derivatives of pyrazole carboxamides, useful in chemical and pharmaceutical research (Khan et al., 2005).

Antifungal Activity

  • Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, including those related to N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, have shown promising antifungal activities, making them significant in agricultural and biological research (Du et al., 2015).

Anti-inflammatory and Antimicrobial Agents

  • Some 1H-pyrazole derivatives exhibit anti-inflammatory and antimicrobial activities, suggesting their potential in therapeutic applications (Bekhit & Fahmy, 2003).

Insecticidal Activity

  • Novel compounds such as 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides have shown potential in pest control, indicating their application in agricultural research (Zhu et al., 2014).

Radiotracer for CB1 Cannabinoid Receptors

  • N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide has been studied as a PET radiotracer, relevant in neurology and pharmacology research (Katoch-Rouse & Horti, 2003).

Synthesis and Pesticidal Activities

  • The synthesis of anthranilic diamides with pyridylpyrazole and various motifs shows significant pesticidal activities. This is important for the development of new agrochemicals (Liu et al., 2018).

properties

IUPAC Name

4-bromo-2-(4-methylphenyl)-N-prop-2-enylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-3-8-16-14(19)13-12(15)9-17-18(13)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLAXZVQLXTNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

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